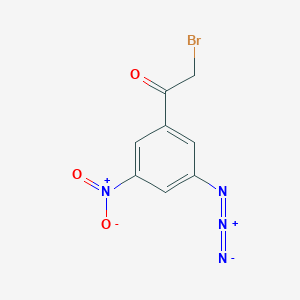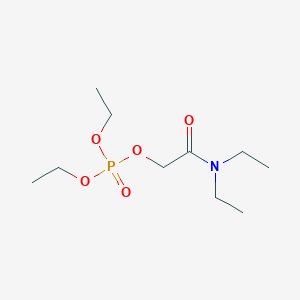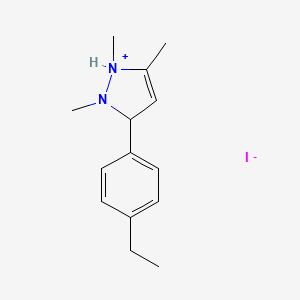
3-(4-Ethylphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethylphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide is an organic compound that belongs to the class of pyrazolium salts This compound is characterized by its unique structure, which includes a pyrazolium core substituted with ethyl and methyl groups, and an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves the reaction of 4-ethylphenylhydrazine with 2,3-dimethyl-2-butanone under acidic conditions to form the pyrazolium core. The resulting intermediate is then treated with methyl iodide to introduce the iodide counterion. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the iodide position, where nucleophiles such as thiolates or amines replace the iodide ion.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Thiolates, amines; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include various substituted pyrazoles, reduced pyrazolium derivatives, and nucleophile-substituted pyrazolium salts.
Scientific Research Applications
3-(4-Ethylphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as ionic liquids and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide
- 3-(4-Ethylphenyl)-1,2,5-dimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide
- 3-(4-Ethylphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium bromide
Uniqueness
3-(4-Ethylphenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
61592-30-1 |
|---|---|
Molecular Formula |
C14H21IN2 |
Molecular Weight |
344.23 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-1,2,5-trimethyl-1,3-dihydropyrazol-1-ium;iodide |
InChI |
InChI=1S/C14H20N2.HI/c1-5-12-6-8-13(9-7-12)14-10-11(2)15(3)16(14)4;/h6-10,14H,5H2,1-4H3;1H |
InChI Key |
ISYPPVKRGIKWTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C=C([NH+](N2C)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane](/img/structure/B14584593.png)
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)
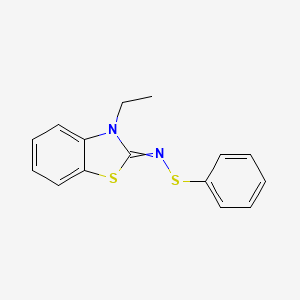
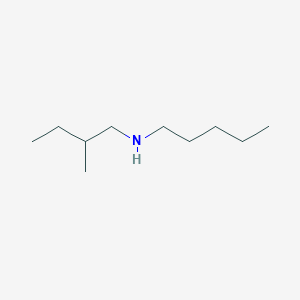
![7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14584607.png)
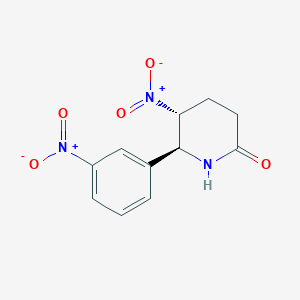
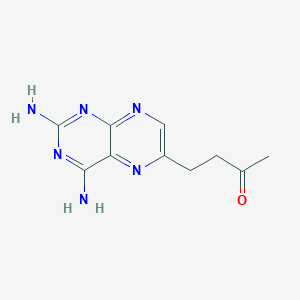


![Trimethyl[4-(triphenylstannyl)butyl]stannane](/img/structure/B14584645.png)
![4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine;hydrochloride](/img/structure/B14584650.png)

